molecular formula C10H20S B13104863 2-Pentyltetrahydro-2H-thiopyran CAS No. 17912-27-5

2-Pentyltetrahydro-2H-thiopyran

Cat. No.: B13104863
CAS No.: 17912-27-5
M. Wt: 172.33 g/mol
InChI Key: MFQWJPPVAUXXDS-UHFFFAOYSA-N
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Description

2-Pentyltetrahydro-2H-thiopyran is a heterocyclic compound featuring a six-membered ring with a sulfur atom. This compound is part of the thiopyran family, which is analogous to pyrans but with sulfur replacing the oxygen atom. Thiopyrans are known for their diverse physiological functions and are integral components in various natural products and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyltetrahydro-2H-thiopyran typically involves the reaction of pentyl halides with tetrahydrothiopyran under basic conditions. One common method is the nucleophilic substitution reaction where pentyl bromide reacts with tetrahydrothiopyran in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Pentyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Pentyltetrahydro-2H-thiopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyltetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form strong interactions with biological molecules, influencing their function. For example, it can inhibit bacterial cell division by targeting proteins involved in the process, leading to bactericidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyltetrahydro-2H-thiopyran is unique due to its pentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .

Properties

CAS No.

17912-27-5

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

2-pentylthiane

InChI

InChI=1S/C10H20S/c1-2-3-4-7-10-8-5-6-9-11-10/h10H,2-9H2,1H3

InChI Key

MFQWJPPVAUXXDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCCS1

Origin of Product

United States

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